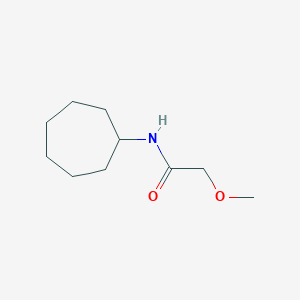![molecular formula C11H16N2OS B7645458 N-[(1R,2R)-2-aminocyclohexyl]thiophene-3-carboxamide](/img/structure/B7645458.png)
N-[(1R,2R)-2-aminocyclohexyl]thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1R,2R)-2-aminocyclohexyl]thiophene-3-carboxamide, also known as AT-121, is a novel synthetic compound that has gained attention in the scientific community due to its potential as a painkiller and opioid alternative.
Wirkmechanismus
N-[(1R,2R)-2-aminocyclohexyl]thiophene-3-carboxamide's mechanism of action involves activation of the mu-opioid receptor, which is responsible for pain relief, and blocking of the delta-opioid receptor, which is responsible for addiction and respiratory depression. This results in a safer and more effective painkiller than traditional opioids.
Biochemical and Physiological Effects:
This compound has been shown to be effective in animal models of pain, with a longer duration of action and fewer side effects than traditional opioids. It has also been shown to have less potential for abuse and addiction in animal models. Additionally, this compound has been found to have antidepressant effects in animal models, suggesting potential for treating depression.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(1R,2R)-2-aminocyclohexyl]thiophene-3-carboxamide's unique mechanism of action and potential as a painkiller and opioid alternative make it an attractive target for further research. However, its synthesis method is complex and may limit its availability for lab experiments. Additionally, more research is needed to fully understand its biochemical and physiological effects and potential for human use.
Zukünftige Richtungen
There are several potential future directions for research on N-[(1R,2R)-2-aminocyclohexyl]thiophene-3-carboxamide. These include further studies on its biochemical and physiological effects, as well as its potential for treating depression and other psychiatric disorders. Additionally, research is needed to develop more efficient synthesis methods and to determine the safety and effectiveness of this compound in human trials. Overall, this compound shows promise as a safer and more effective painkiller and opioid alternative, and further research is needed to fully understand its potential.
Synthesemethoden
N-[(1R,2R)-2-aminocyclohexyl]thiophene-3-carboxamide was first synthesized by a team of researchers at the University of California, San Francisco. The synthesis method involves the reaction of cyclohexanone with 2-aminobenzothiazole, followed by a Mannich reaction with formaldehyde and ammonium chloride to form the intermediate compound. This intermediate is then reacted with thiophene-3-carboxylic acid to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-[(1R,2R)-2-aminocyclohexyl]thiophene-3-carboxamide has been found to have potential as a painkiller and opioid alternative due to its unique mechanism of action. It acts as a biased agonist, activating the mu-opioid receptor while also blocking the delta-opioid receptor. This results in pain relief without the addictive properties and respiratory depression associated with traditional opioids.
Eigenschaften
IUPAC Name |
N-[(1R,2R)-2-aminocyclohexyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c12-9-3-1-2-4-10(9)13-11(14)8-5-6-15-7-8/h5-7,9-10H,1-4,12H2,(H,13,14)/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQTUIYSUXVIJP-NXEZZACHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)NC(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1S)-1-(4-ethylphenyl)ethyl]-7H-purin-6-amine](/img/structure/B7645383.png)

![6-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7645400.png)
![2-[4-[[(2S)-oxolane-2-carbonyl]amino]pyrazol-1-yl]acetic acid](/img/structure/B7645409.png)
![6-[2-(dimethylamino)-1,3-thiazol-4-yl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7645413.png)

![(3S)-1-[(2-chlorophenyl)methyl]-N-[2-(4-chlorophenyl)sulfanylethyl]piperidine-3-carboxamide](/img/structure/B7645434.png)
![N-cyclopropyl-N'-[(Z)-[(5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]oxamide](/img/structure/B7645439.png)
![N-[(1R,2R)-2-aminocyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7645456.png)
![4-[(4-Benzylpiperazin-1-yl)methyl]benzamide](/img/structure/B7645468.png)

![methyl 5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7645486.png)
